4-氯-2-氟苯乙醚

描述

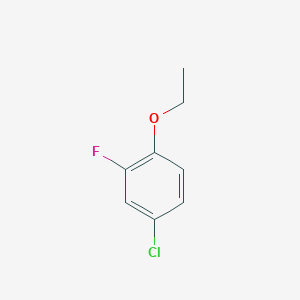

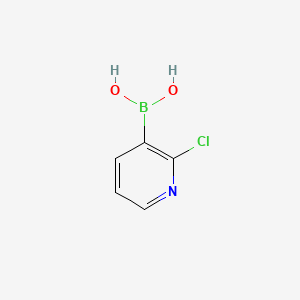

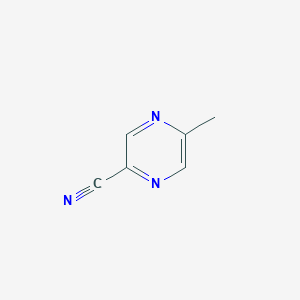

- 4-Chloro-2-fluorophenetole is a chemical compound belonging to the family of anisole derivatives.

- Molecular Formula: C8H8ClFO

- Molecular Weight: 174.6 g/mol

Synthesis Analysis

- The synthesis methods for this compound are not explicitly mentioned in the available information.

Molecular Structure Analysis

- The IUPAC name is 2-chloro-1-ethoxy-4-fluorobenzene .

- The InChI code is 1S/C8H8ClFO/c1-2-11-8-4-3-6 (10)5-7 (8)9/h3-5H,2H2,1H3 .

- The InChI key is WYLDKPUNTQEDLF-UHFFFAOYSA-N .

Chemical Reactions Analysis

- The carbon-halogen bonds of aryl halides like 4-Chloro-2-fluorophenetole are generally resistant to attack by nucleophiles.

- However, activation by substitution with strongly electron-attracting groups (e.g., NO2) and the use of strongly basic nucleophiles can enhance nucleophilic displacement.

Physical And Chemical Properties Analysis

- Physical Form : Liquid

- Purity : 95%

- Storage Temperature : 2-8°C

科学研究应用

Internal Rotation and Nuclear Quadrupole Coupling

A study by Nair et al. (2020) investigated the internal rotation and chlorine nuclear quadrupole coupling in 2-chloro-4-fluorotoluene. This research is significant as it provides insights into the fine splittings of rotational transitions and hyperfine effects, essential for understanding the molecular behavior of compounds like 4-Chloro-2-fluorophenetole (Nair et al., 2020).

Synthesis Applications

Fagnoni et al. (1999) demonstrated the use of haloanilines like 4-Chloro-2-fluorophenetole in the smooth synthesis of aryl- and alkylanilines through photoheterolysis. This synthesis method is important for creating various chemical compounds in a controlled and efficient manner (Fagnoni et al., 1999).

Intermolecular Interactions Analysis

Shukla et al. (2014) explored the lp⋯π intermolecular interactions in derivatives of 1,2,4-triazoles, which included a chloro and a fluoro derivative. This study is significant for understanding the molecular interactions and structures in compounds like 4-Chloro-2-fluorophenetole (Shukla et al., 2014).

Use in Solar Cells

Fan et al. (2018) discussed the application of chlorine-substituted materials in high-performance polymer solar cells. This research is relevant as it highlights the potential use of chlorine-based compounds, similar to 4-Chloro-2-fluorophenetole, in renewable energy technologies (Fan et al., 2018).

Fluorescent Indicators

Boens et al. (2012) reviewed the use of BODIPY scaffold, which involves compounds similar to 4-Chloro-2-fluorophenetole, in the design of fluorescent indicators. These indicators are crucial in various biological and chemical applications, demonstrating the compound's role in sensing technologies (Boens et al., 2012).

Electrophilic Amination

Bombek et al. (2004) studied the electrophilic amination of compounds like 4-fluorophenol, highlighting the chemical reactions and transformations that 4-Chloro-2-fluorophenetole might undergo (Bombek et al., 2004).

Organic Solar Cells Stability

Cheng et al. (2016) used fluorine-containing compounds to enhance the efficiency and stability of organic solar cells. This research underlines the role of fluorine-based compounds, akin to 4-Chloro-2-fluorophenetole, in improving solar cell technologies (Cheng et al., 2016).

Fluorophores and Dyes

Additional research by Boens et al. (2019) and Morimoto et al. (2018) has explored the postfunctionalization of BODIPY dyes and the solvatochromism of fluorescent diarylethene, respectively. These studies provide insights into the potential use of 4-Chloro-2-fluorophenetole in developing advanced fluorophores and dyes for various applications (Boens et al., 2019) (Morimoto et al., 2018).

Environmental Applications

Research by Tront et al. (2007) and Goskonda et al. (2002) has investigated the environmental implications of compounds similar to 4-Chloro-2-fluorophenetole. Their studies involve the sequestration of fluorinated analogs of chlorophenols and the sonochemical degradation of aromatic pollutants, respectively, shedding light on the environmental impact and remediation potential of such compounds (Tront et al., 2007) (Goskonda et al., 2002).

安全和危害

- Flammable liquid

- Causes skin and eye irritation

- May cause respiratory irritation

未来方向

- Research on the applications and potential uses of 4-Chloro-2-fluorophenetole in various fields.

Please note that specific details on synthesis methods and future directions are not available in the provided information. For a more in-depth analysis, further research and access to relevant papers would be necessary12. If you have any additional questions or need further clarification, feel free to ask!

属性

IUPAC Name |

4-chloro-1-ethoxy-2-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClFO/c1-2-11-8-4-3-6(9)5-7(8)10/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHEYQGKTRZGNML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60378656 | |

| Record name | 4-Chloro-2-fluorophenetole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2-fluorophenetole | |

CAS RN |

289039-40-3 | |

| Record name | 4-Chloro-1-ethoxy-2-fluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=289039-40-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2-fluorophenetole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-Boc-piperazino)-2-[2-(trifluoromethyl)phenyl]acetic acid](/img/structure/B1586388.png)

![(3E)-2-(4-[(tert-Butyl)oxycarbonyl]piperazinyl)-4-phenylbut-3-enoic acid](/img/structure/B1586389.png)